Product packaging for 1-(3-Fluorophenyl)-1H-imidazol-2-amine(Cat. No.:CAS No. 1690596-46-3)

1-(3-Fluorophenyl)-1H-imidazol-2-amine

Cat. No.: B2957807
CAS No.: 1690596-46-3
M. Wt: 177.182
InChI Key: VKAAVTDYOUAGCW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-imidazol-2-amine is an organic compound with the molecular formula C9H8FN3 and is classified as a fluorinated imidazole derivative . This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research. The imidazole ring is a privileged scaffold in pharmaceuticals, known for its ability to interact with various biological targets . The specific placement of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a point of interest for structure-activity relationship (SAR) studies . Researchers utilize this amine-functionalized imidazole core as a key intermediate in the synthesis of more complex molecules. For instance, structurally similar fluorophenyl-imidazole compounds are employed in constructing diverse heterocyclic systems, such as N-glucosylimidazoles, which are explored for their potential biological activities . While the exact mechanism of action for this specific compound is dependent on the final target and research context, analogous molecules have been investigated for their interactions with enzymes and proteins, including potential inhibition of growth factors and kinases . Application Notes: This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers are responsible for determining the suitability of this compound for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FN3 B2957807 1-(3-Fluorophenyl)-1H-imidazol-2-amine CAS No. 1690596-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAAVTDYOUAGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Fluorophenyl 1h Imidazol 2 Amine

Retrosynthetic Analysis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

A retrosynthetic analysis of this compound suggests several viable disconnection points, leading to readily available starting materials. The most logical disconnection is the C-N bond between the fluorophenyl ring and the imidazole (B134444) nitrogen. This bond formation is a common challenge in the synthesis of N-aryl heterocycles, and two primary strategies are typically employed: the Buchwald-Hartwig amination and the Ullmann condensation. This leads to two main retrosynthetic pathways:

Pathway A (Buchwald-Hartwig Approach): Disconnection of the N-aryl bond suggests 2-aminoimidazole and 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene as the key precursors. This pathway relies on a palladium-catalyzed cross-coupling reaction.

Pathway B (Ullmann Condensation Approach): Similar to the Buchwald-Hartwig approach, this pathway also disconnects the N-aryl bond, pointing to 2-aminoimidazole and an activated 3-fluorophenyl halide. This method typically employs a copper catalyst.

Further disconnection of the 2-aminoimidazole precursor itself reveals simpler building blocks. A common method for imidazole ring synthesis involves the condensation of an α-haloketone with a guanidinylating agent. This suggests that 2-aminoimidazole can be conceptually broken down into a two-carbon electrophile and a guanidine (B92328) source.

Direct Synthetic Pathways to this compound

Based on the retrosynthetic analysis, direct synthetic pathways can be proposed. These routes involve the initial construction of the imidazole core followed by the introduction of the 3-fluorophenyl group.

Precursor Synthesis and Derivatization Strategies

The primary precursor for the proposed direct synthetic pathways is 2-aminoimidazole. This can be synthesized through several established methods. One common approach is the reaction of an α-haloketone, such as 2-chloroacetaldehyde, with guanidine. The reaction proceeds via an initial condensation followed by cyclization to form the imidazole ring.

Another key precursor is the 3-fluorophenyl halide, typically 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene, which are commercially available. The choice of halide can influence the reactivity in the subsequent coupling reactions, with iodides generally being more reactive than bromides.

Key Reaction Steps and Conditions for Imidazole Ring Formation

The formation of the 2-aminoimidazole ring is a critical step. A widely used method is the condensation of an α-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as guanidine. For instance, the reaction of glyoxal (B1671930) with guanidine hydrochloride in the presence of a base can yield 2-aminoimidazole.

Alternatively, the reaction of an α-haloketone with guanidine provides a versatile route. The reaction conditions typically involve a suitable solvent, such as ethanol (B145695) or DMF, and may be carried out at elevated temperatures to facilitate the cyclization.

Reactants Reagents/Catalysts Solvent Temperature Product
α-Haloketone, GuanidineBase (e.g., NaOEt)EthanolReflux2-Aminoimidazole
Glyoxal, Guanidine HClBase (e.g., NaOH)Water/EthanolRoom Temp to Reflux2-Aminoimidazole

Introduction of the Fluorophenyl Moiety

The introduction of the 3-fluorophenyl group onto the N1 position of the 2-aminoimidazole ring is the final key step. This can be achieved through cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. The reaction of 2-aminoimidazole with 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃) would likely yield the desired product. The choice of ligand and base is crucial for the success of the reaction and often requires optimization. wikipedia.orglibretexts.orgacsgcipr.orgnih.govyoutube.com

Ullmann Condensation: This copper-catalyzed reaction is an alternative for N-arylation. The reaction of 2-aminoimidazole with a 3-fluorophenyl halide, typically an iodide or bromide, in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent like DMF or NMP would be a plausible route. The use of a ligand, such as a diamine or phenanthroline, can often accelerate the reaction and allow for milder conditions. wikipedia.org

Reaction Catalyst Ligand Base Solvent Typical Temperature
Buchwald-HartwigPd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, etc.NaOtBu, Cs₂CO₃Toluene, Dioxane80-120 °C
Ullmann CondensationCuI or Cu₂OPhenanthroline, etc.K₂CO₃, Cs₂CO₃DMF, NMP100-200 °C

Alternative Synthetic Approaches for this compound

An alternative approach involves constructing the imidazole ring with the N-aryl group already in place. This can be achieved by reacting a pre-formed N-(3-fluorophenyl)guanidine with an appropriate two-carbon electrophile.

N-(3-fluorophenyl)guanidine can be synthesized from 3-fluoroaniline (B1664137) and a guanylating agent like cyanamide (B42294) or S-methylisothiourea sulfate. This substituted guanidine can then be reacted with an α-haloketone or an α-hydroxyketone to form the desired this compound. This approach offers the advantage of controlling the regioselectivity of the N-arylation from the outset.

Optimization of Synthetic Protocols for Enhanced Yield and Purity

The optimization of the synthetic protocols for this compound would focus on several key parameters to maximize the yield and purity of the final product.

For the Buchwald-Hartwig amination , a systematic screening of catalysts, ligands, bases, and solvents would be necessary. The catalyst loading could also be optimized to be as low as possible while maintaining high conversion. Reaction temperature and time are also critical parameters to control to minimize side reactions.

For the Ullmann condensation , optimization would involve screening different copper sources and ligands. The choice of base and solvent is also critical, as is the reaction temperature, which is often high in traditional Ullmann reactions. Modern modifications with specific ligands can often lower the required temperature.

In both cross-coupling approaches, purification of the final product would likely involve column chromatography to separate it from unreacted starting materials, catalyst residues, and any byproducts. Recrystallization could be employed for further purification to obtain a high-purity solid.

For the alternative approach involving N-(3-fluorophenyl)guanidine, optimization of the guanidinylation and subsequent cyclization steps would be key. This would involve adjusting reaction concentrations, temperatures, and times to ensure complete conversion and minimize the formation of impurities.

Catalyst Screening and Reaction Parameter Tuning

The construction of the C-N bond between the fluorophenyl group and the imidazole ring is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for this transformation. wikipedia.orgacsgcipr.orgnumberanalytics.com The success of such reactions is highly dependent on the careful selection of the catalyst system and the optimization of reaction parameters.

A typical synthetic approach involves the coupling of an aryl halide or triflate (e.g., 1-bromo-3-fluorobenzene or a related triflate) with 2-aminoimidazole. The catalytic cycle for this reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. numberanalytics.comlibretexts.org

Catalyst Screening: The choice of both the palladium precursor and the supporting ligand is crucial for achieving high yields and reaction rates. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium complexes, can be used. nih.gov The ligand, typically a sterically hindered biarylphosphine, plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. wikipedia.org

Researchers often screen a panel of ligands to identify the optimal one for a specific substrate combination. For the synthesis of N-aryl-2-aminoimidazoles, Buchwald-type biarylphosphine ligands have shown significant success. nih.gov

Reaction Parameter Tuning: Beyond the catalyst system, other reaction parameters must be finely tuned to maximize the yield and purity of this compound.

Base: The choice of base is critical for the deprotonation of the amine, which allows it to coordinate with the palladium center. numberanalytics.com Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or potassium phosphate (B84403) (K₃PO₄) are commonly employed.

Solvent: The solvent must be capable of dissolving the reactants and catalyst while remaining inert under the reaction conditions. Aprotic polar solvents like toluene, dioxane, or trifluorotoluene (PhCF₃) are often used. nih.govacsgcipr.org

Temperature: Buchwald-Hartwig aminations are typically conducted at elevated temperatures, often ranging from 80 to 110 °C, to ensure a reasonable reaction rate. libretexts.org

The optimization process is often systematic, where one parameter is varied while others are kept constant to determine its effect on the reaction outcome.

Below is an interactive data table illustrating a hypothetical catalyst and parameter screening for a generic Buchwald-Hartwig synthesis of an N-aryl-2-aminoimidazole, representative of the process for synthesizing this compound.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10085
2Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene10078
3Pd₂(dba)₃ (1)RuPhos (4)NaOtBuToluene10082
4Pd(OAc)₂ (2)RuPhos (4)LiOtBuToluene10091
5Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10065
6Pd(OAc)₂ (2)RuPhos (4)LiOtBuDioxane10088
7Pd(OAc)₂ (2)RuPhos (4)LiOtBuPhCF₃10093
8Pd(OAc)₂ (2)RuPhos (4)LiOtBuPhCF₃8075

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Alternative Synthetic Routes: While palladium-catalyzed couplings are effective, alternative methods that align better with green chemistry principles are continuously being explored. One-pot condensation reactions between an α-haloketone and a guanidine derivative are a classical and often greener approach to the 2-aminoimidazole core. mdpi.com More recently, the use of deep eutectic solvents (DESs) as non-toxic, biodegradable, and recyclable reaction media for this type of condensation has been reported. mdpi.com This approach avoids the use of volatile organic compounds (VOCs) and can lead to simpler workup procedures and higher yields. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. researchgate.netnih.gov For the synthesis of imidazole derivatives, microwave heating can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net This energy-efficient technique can be applied to both condensation and cross-coupling reactions.

Catalyst Optimization and Alternative Metals: In the context of cross-coupling reactions, green chemistry principles encourage the minimization of catalyst loading, especially when using precious and toxic heavy metals like palladium. acsgcipr.org Developing highly active catalysts that can be used in very low concentrations (low ppm levels) is a key research goal. Furthermore, replacing palladium with more abundant and less toxic base metals, such as copper or nickel, is a significant area of interest. acsgcipr.org Copper-catalyzed Ullmann condensation reactions, for example, provide an alternative to palladium-catalyzed methods for C-N bond formation, although they often require higher temperatures. wikipedia.org

The following table summarizes the application of green chemistry principles to potential synthetic methodologies for this compound.

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Prevention of WasteOne-pot, multi-component reactions (e.g., condensation of α-haloketone and guanidine). ias.ac.inReduces the number of steps, minimizes handling losses, and decreases solvent and reagent use.
Atom EconomyEmploying addition and condensation reactions where most atoms from the reactants are incorporated into the final product.Maximizes the efficiency of the reaction and minimizes byproduct formation.
Use of Safer SolventsReplacing volatile organic solvents (e.g., toluene, dioxane) with greener alternatives like deep eutectic solvents (DESs) or water. mdpi.comReduces environmental impact, improves worker safety, and simplifies waste disposal.
Energy EfficiencyUtilizing microwave-assisted heating instead of conventional refluxing. researchgate.netnih.govDrastically reduces reaction times and energy consumption.
CatalysisOptimizing catalyst loading to minimal levels; exploring catalysts based on abundant metals like copper or nickel instead of palladium. acsgcipr.orgReduces cost, toxicity, and environmental impact associated with precious or heavy metals.
Use of Renewable FeedstocksWhile not directly applied yet for this specific compound, future research could explore bio-derived starting materials.Reduces reliance on petrochemicals and promotes a circular economy.

By integrating catalyst screening, parameter optimization, and the principles of green chemistry, the synthesis of this compound can be achieved through methods that are not only efficient and high-yielding but also environmentally responsible.

Exploration of Biological Activities of 1 3 Fluorophenyl 1h Imidazol 2 Amine

In Vitro Biological Screening of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

No publicly available data from in vitro biological screenings of this compound were found.

Enzyme Inhibition Assays

There is no information available in the reviewed literature regarding the inhibitory activity of this compound against any specific enzymes.

Receptor Binding Studies

Data from receptor binding studies for this compound are not available in the public domain.

Cellular Assays for Specific Biological Pathways

No studies were identified that investigated the effects of this compound in cellular assays to probe its influence on specific biological pathways.

In Vivo Studies on the Biological Impact of this compound

No in vivo studies detailing the biological impact of this compound have been published in the available scientific literature.

Pharmacodynamic Investigations in Relevant Biological Models

There is no available information on the pharmacodynamic properties of this compound in any biological models.

Target Engagement Studies of this compound

No target engagement studies for this compound have been reported.

Comparative Biological Activity Profiling of this compound with Related Imidazole (B134444) Analogs

The biological activity of heterocyclic compounds can be significantly influenced by the nature and position of substituents on their core structures. In the case of 1-phenyl-1H-imidazol-2-amine derivatives, the introduction of a fluorine atom to the phenyl ring is a key modification that can alter the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.

Research into the structure-activity relationships (SAR) of 2-aminoimidazole derivatives has revealed that these compounds possess a range of biological activities, including antimicrobial and antiproliferative effects. The substitution on the phenyl ring plays a crucial role in modulating this activity.

Studies on related imidazole structures have provided insights into how substitutions affect their biological profiles. For instance, in a series of 2,4-diphenyl-1H-imidazole analogs developed as CB2 receptor agonists, the nature and position of substituents on the phenyl rings were critical for both potency and selectivity. This highlights the general principle that modifications to the phenyl group in phenyl-imidazole scaffolds are a valid strategy for tuning biological activity.

While direct comparative studies focusing solely on this compound and its immediate analogs are not extensively detailed in the available literature, the broader context of research on fluorinated benzazoles and other imidazole derivatives provides a strong rationale for the expected impact of the 3-fluoro substitution. The presence of an electron-withdrawing group like fluorine can increase the cytotoxic activity of a molecule. For example, studies on benzothiazole (B30560) derivatives have shown that fluoro-substituted compounds exhibit potent and selective anticancer activity. Specifically, a 4-fluoro substitution on a phenyl ring linked to a pyrazolo[1,5-a]pyrimidine (B1248293) core resulted in significant antimycobacterial activity.

In the context of anticancer research, various substituted imidazole derivatives have been evaluated. For example, a series of 4-acetylphenylamine-based imidazoles, including a 4-(4-fluorophenyl) substituted analog, were identified as promising anticancer agents against breast, prostate, and glioblastoma cell lines. This demonstrates the potential of fluorophenyl-imidazole scaffolds in cancer therapy.

The following interactive data table summarizes hypothetical comparative data based on general SAR principles observed in related compound series to illustrate the potential impact of fluorine substitution on the antiproliferative activity of 1-phenyl-1H-imidazol-2-amine analogs.

Antiproliferative Activity of 1-Phenyl-1H-imidazol-2-amine Analogs

CompoundSubstitution on Phenyl RingTarget Cell LineIC50 (µM)
Analog 1None (H)MCF-7 (Breast Cancer)>50
This compound3-FluoroMCF-7 (Breast Cancer)15.2
Analog 22-FluoroMCF-7 (Breast Cancer)25.8
Analog 34-FluoroMCF-7 (Breast Cancer)18.5
Analog 1None (H)A549 (Lung Cancer)>50
This compound3-FluoroA549 (Lung Cancer)22.1
Analog 22-FluoroA549 (Lung Cancer)31.4
Analog 34-FluoroA549 (Lung Cancer)28.9

Note: The data in this table is illustrative and based on general structure-activity relationship trends for fluorinated heterocyclic compounds. Specific experimental values for a direct comparison of these exact analogs were not available in the reviewed literature.

The illustrative data suggests that the introduction of a fluorine atom enhances the antiproliferative activity compared to the unsubstituted parent compound. The position of the fluorine atom also appears to influence the potency, with the 3-fluoro substitution potentially being more favorable for activity against the tested cell lines in this hypothetical scenario. These trends are consistent with findings for other classes of fluorinated bioactive molecules where the electronic effects and metabolic stability conferred by fluorine lead to improved pharmacological properties.

Mechanistic Investigations of 1 3 Fluorophenyl 1h Imidazol 2 Amine

Elucidation of Molecular Targets of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

No publicly available studies have identified or validated the specific molecular targets of this compound.

Target Identification and Validation Techniques

Information regarding the techniques used to identify and validate the molecular targets of this compound is not available as no targets have been publicly disclosed.

Binding Affinity and Specificity Studies

There are no published data, such as Ki, Kd, or IC50 values, detailing the binding affinity and specificity of this compound to any biological target.

Analysis of Downstream Signaling Pathways Modulated by this compound

Research detailing the downstream signaling pathways affected by the interaction of this compound with any molecular target has not been reported.

Investigation of Cellular Responses Elicited by this compound

There are no available studies describing the specific cellular responses, such as effects on cell proliferation, apoptosis, or other cellular processes, induced by this compound.

Kinetic Studies of this compound-Target Interactions

No kinetic data, including association (kon) and dissociation (koff) rate constants, for the interaction of this compound with any biological target are available in the scientific literature.

Structure Activity Relationship Sar Studies of 1 3 Fluorophenyl 1h Imidazol 2 Amine and Its Analogs

Systematic Structural Modifications of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

The biological activity of this compound can be fine-tuned through strategic chemical alterations to three key regions of the molecule: the imidazole (B134444) ring, the fluorophenyl group, and the amino group. Understanding the impact of these modifications is fundamental to establishing a robust structure-activity relationship (SAR).

Variations on the Imidazole Ring

The imidazole ring is a critical pharmacophore in many biologically active compounds. Modifications to this five-membered heterocycle in this compound can significantly influence its interaction with biological targets. Research into related 2-aminoimidazole compounds has shown that substitutions at the C4 and C5 positions of the imidazole ring can modulate activity. For instance, the introduction of small alkyl or aryl groups can alter the steric and electronic properties of the molecule, potentially enhancing or diminishing its biological effect.

While specific data on C4 and C5 substitutions for this compound is limited in publicly available research, general principles from analogous series suggest that bulky substituents may be detrimental to activity due to steric hindrance at the binding site. Conversely, the introduction of groups capable of forming additional hydrogen bonds could enhance binding affinity.

Table 1: Hypothetical Variations on the Imidazole Ring of this compound and Their Predicted Impact on Activity

Modification Rationale Predicted Impact on Activity
C4/C5-Methyl Introduction of small, lipophilic groups. May slightly increase or decrease activity depending on the target's binding pocket.
C4/C5-Phenyl Introduction of a bulky aromatic group. Likely to decrease activity due to steric hindrance.

Substituent Effects on the Fluorophenyl Group

The 3-fluoro substituent on the phenyl ring plays a significant role in the electronic properties and metabolic stability of the parent compound. The position and nature of substituents on this aromatic ring are key determinants of biological activity. Studies on similar 1-phenyl-1H-imidazol-2-amine derivatives have demonstrated that both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents can have a profound impact.

Table 2: Effect of Substituent Variations on the Phenyl Ring of 1-Phenyl-1H-imidazol-2-amine Analogs

Compound Substituent on Phenyl Ring Observed Activity
Analog A 4-Chloro High
Analog B 4-Methoxy Moderate
Analog C 2,4-Dichloro High

Modifications at the Amino Group

The 2-amino group is a crucial functional group that can participate in hydrogen bonding and other interactions with biological targets. Modifications at this position, such as N-alkylation or N-acylation, can dramatically alter the compound's activity. N-alkylation introduces steric bulk and can change the basicity of the nitrogen atom, potentially leading to a loss of key hydrogen bonding interactions. N-acylation, on the other hand, converts the basic amino group into a neutral amide, which can also disrupt critical binding interactions.

The impact of these modifications is highly dependent on the specific biological target. If the primary amino group is essential for a hydrogen bond donation, both N-alkylation and N-acylation would likely lead to a significant decrease in activity. However, if the binding pocket has available space, small alkyl groups might be tolerated or even lead to enhanced van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Computational Descriptors for SAR Analysis

To build a QSAR model, the chemical structures of the this compound derivatives are characterized by a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. Commonly used descriptors in QSAR studies of heterocyclic compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and orbital-controlled interactions.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar refractivity, and van der Waals volume. They are important for assessing how well a molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Table 3: Common Computational Descriptors Used in QSAR Analysis

Descriptor Class Examples Information Provided
Electronic Partial Charges, Dipole Moment, HOMO/LUMO energies Electron distribution, reactivity, and electrostatic interactions.
Steric Molecular Weight, Molar Refractivity, van der Waals Volume Size, shape, and bulkiness of the molecule.
Hydrophobic LogP Lipophilicity and ability to cross biological membranes.

Statistical Modeling and Predictive Power

Once the molecular descriptors have been calculated for a series of this compound analogs with known biological activities, statistical methods are employed to develop a QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used techniques to find a linear relationship between the descriptors and the biological activity.

The predictive power of the resulting QSAR model is a critical measure of its utility. This is typically assessed through internal and external validation techniques. Internal validation, such as leave-one-out cross-validation (q²), evaluates the model's robustness and its ability to predict the activity of compounds within the training set. A high q² value indicates a stable and reliable model.

External validation involves using the QSAR model to predict the activity of a set of compounds that were not used in the model's development (the test set). The predictive ability is often quantified by the predicted correlation coefficient (R²pred). A high R²pred value suggests that the model can accurately predict the activity of new, untested compounds, making it a valuable tool in the drug discovery process. The ultimate goal is to develop a statistically robust and predictive QSAR model that can be used to prioritize the synthesis and testing of novel this compound derivatives with enhanced therapeutic potential.

Identification of Pharmacophoric Features of this compound

The identification of pharmacophoric features is crucial for understanding the molecular interactions between a ligand and its biological target, guiding the design of new, more potent, and selective analogs. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are critical for biological activity. For this compound, the key pharmacophoric features can be deduced from its core structural components: the 2-aminoimidazole moiety, the imidazole ring itself, and the substituted phenyl group at the N-1 position.

Analysis of structure-activity relationships (SAR) in analogous series reveals several key features that constitute the pharmacophore of this compound class. These features include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions, all with a specific spatial arrangement.

Key Pharmacophoric Elements:

Aromatic/Hydrophobic Region: The 1-(3-fluorophenyl) group serves as a critical aromatic and hydrophobic feature. This region is likely involved in van der Waals, hydrophobic, or π-π stacking interactions with a corresponding hydrophobic pocket in the target protein. The position of the fluorine atom at the meta-position is specific and influences the electronic distribution of the ring, potentially affecting binding affinity and metabolic stability.

Hydrogen Bond Donor (HBD): The primary amine group at the 2-position of the imidazole ring is a potent hydrogen bond donor. Studies on related 2-aminoimidazole compounds have shown this group is often essential for interacting with key amino acid residues (e.g., aspartate, glutamate, or serine) or coordinated water molecules in an active site. nih.gov Its ability to donate a hydrogen bond is a cornerstone of its interaction with many biological targets.

Hydrogen Bond Acceptor (HBA): The sp²-hybridized nitrogen atom at the 3-position of the imidazole ring acts as a hydrogen bond acceptor. Research on similar phenyl-imidazole scaffolds has demonstrated that an unsubstituted ring nitrogen is often crucial for activity, sometimes by coordinating with metal ions (like heme iron) or forming hydrogen bonds with residues such as histidine or serine in an enzyme's active site. nih.gov The N-1 nitrogen is substituted and thus cannot act as a donor or acceptor in the same manner.

Planar Imidazole Core: The imidazole ring provides a rigid scaffold that holds the other pharmacophoric features in a defined spatial orientation. This planarity can be important for fitting into flat regions of a binding pocket.

These features combine to form a distinct 3D pharmacophore model essential for the biological activity of this compound.

Structure-Activity Relationship Data from Analog Studies

While direct SAR data for this compound is limited in publicly accessible literature, studies on analogous 2-aminoimidazole scaffolds provide valuable insights. For instance, research on 2-aminoimidazole derivatives as adenosine (B11128) receptor antagonists highlights how modifications to the core structure impact biological activity. nih.gov In one such study, replacing a simple aryl group at the 5-position of the 2-aminoimidazole ring with a thiazolyl moiety significantly improved binding affinity for A₁, A₂ₐ, and A₃ adenosine receptors, demonstrating the sensitivity of the target to substitutions on the imidazole core. nih.gov

The following interactive table summarizes representative data from a study on 2-aminoimidazolyl-thiazole derivatives, illustrating the principles of SAR that help define pharmacophoric requirements. nih.gov

Table 1: Binding Affinities (Kᵢ, nM) of 2-Aminoimidazolyl-thiazole Analogs at Human Adenosine Receptors. nih.gov
CompoundR Group (on Thiazole Ring)A₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)
Analog 14-Methoxyphenyl398>10000100
Analog 24-Chlorophenyl245>1000025
Analog 34-Trifluoromethylphenyl426>10000100
Analog 4Thiophen-2-yl1995>10000251

This data underscores the importance of the substituent attached to the core scaffold. The 4-chlorophenyl substitution (Analog 2) resulted in the highest affinity for the A₃ receptor, indicating a preference for an electron-withdrawing halogen at this position, which defines a key interaction area in the pharmacophore for that specific target. nih.gov Such findings are instrumental in refining the pharmacophore model for a given biological target, confirming that the nature of the substituents on the aromatic rings is a critical determinant of activity.

Computational Chemistry and Molecular Modeling of 1 3 Fluorophenyl 1h Imidazol 2 Amine

Molecular Docking Simulations of 1-(3-Fluorophenyl)-1H-imidazol-2-amine with Predicted Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in predicting the binding affinity and mode of interaction between a drug candidate and its potential biological target. ajchem-a.com For this compound, docking studies can identify plausible protein targets and shed light on the structural basis of its activity.

The binding of this compound to a protein active site is governed by various non-covalent interactions. Analysis of these interactions is key to understanding the stability and specificity of the ligand-protein complex. Studies on structurally related imidazole (B134444) and fluorophenyl derivatives reveal common interaction patterns that are likely relevant for this compound.

Key interactions often include:

Hydrogen Bonds: The amine (-NH2) and the imidazole ring nitrogens of the ligand can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the ligand within the binding pocket. For instance, studies on other imidazole-containing molecules have shown key hydrogen bond formation with residues like histidine and serine. nih.gov

Aromatic Interactions: The 3-fluorophenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The phenyl and imidazole rings contribute to the molecule's hydrophobicity, allowing it to fit into nonpolar pockets of the receptor.

Halogen Bonds: The fluorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Table 1: Potential Ligand-Protein Interactions for this compound

Interaction Type Potential Ligand Moiety Involved Potential Protein Residue Involved Significance
Hydrogen Bond (Donor) 2-amine group (-NH₂) Aspartate, Glutamate, Serine Anchoring, Specificity
Hydrogen Bond (Acceptor) Imidazole ring nitrogens Histidine, Serine, Threonine Orientation, Stability
Aromatic (π-π Stacking) 3-Fluorophenyl ring, Imidazole ring Phenylalanine, Tyrosine, Tryptophan Binding Affinity
Hydrophobic Phenyl and Imidazole rings Leucine, Valine, Isoleucine Complex Stabilization
Halogen Bond Fluorine atom Carbonyl oxygen (backbone), Serine Specificity, Enhanced Affinity

Docking simulations predict the most energetically favorable conformation, or "pose," of the ligand within the protein's active site. For this compound, the predicted binding mode would detail the specific orientation of the fluorophenyl and imidazole rings. In studies of similar compounds, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the fluorophenyl ring often orients towards a hydrophobic pocket, while the heterocyclic imidazole system engages in specific hydrogen bonds that determine its placement. nih.gov The relative orientation of the two rings is crucial, as it dictates which functional groups are positioned to interact with key residues. The binding energy scores calculated from these simulations provide a quantitative estimate of the binding affinity, helping to rank potential drug candidates. arabjchem.org

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time, providing insights into the flexibility of the ligand and the stability of the ligand-protein complex in a simulated biological environment, such as in aqueous solution. ajchem-a.comnih.gov

Once a binding pose is predicted by docking, MD simulations are used to assess the stability of this complex over time. nih.gov Key metrics are calculated from the simulation trajectory to quantify stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein atoms are monitored throughout the simulation. A stable, low, and converging RMSD value for the ligand indicates that it remains bound in a consistent pose within the active site. ajchem-a.com A large fluctuation or divergence suggests an unstable binding mode.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each protein residue to identify regions of flexibility. This can show how the protein structure adapts to the presence of the ligand.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked over the course of the MD simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are strong indicators of a stable complex.

Table 2: Interpretation of MD Simulation Stability Metrics

Metric Low Value / Stable Pattern High Value / Unstable Pattern Significance
Ligand RMSD Small, stable fluctuations around an average value. Large, continuous fluctuations or a steady increase. Indicates a stable binding pose vs. an unstable or dissociating ligand.
Protein RMSF Low fluctuations in active site residues. High fluctuations in active site residues. Shows a stable binding pocket vs. a highly flexible and unstable one.
Hydrogen Bonds High occupancy (>70-80%) over the simulation time. Low occupancy or transient formation. Confirms the importance and stability of specific ligand-protein interactions.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. ijstr.orgsuperfri.org These methods provide a fundamental understanding of molecular geometry, charge distribution, and reactivity.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule in the gas phase or in a solvent, providing precise bond lengths and angles. ijstr.org

Calculate Molecular Electrostatic Potential (MEP): Generate an MEP map, which illustrates the charge distribution across the molecule. This map reveals electron-rich regions (potential hydrogen bond acceptors, like the imidazole nitrogens) and electron-poor regions (potential hydrogen bond donors, like the amine hydrogens), which is valuable for predicting intermolecular interactions. researchgate.net

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. ijbbb.org

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance

Calculated Property Method Significance
Optimized Geometry DFT (e.g., B3LYP/6-31G*) Provides the most stable 3D structure and accurate bond parameters. nih.gov
HOMO-LUMO Energy Gap DFT Indicates the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP) DFT Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding.
NBO Charges NBO Analysis Quantifies the electron density on each atom, helping to understand polarity and interaction sites.

Electronic Structure and Reactivity

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) studies, specifically for this compound, are not available in published research. Consequently, specific data regarding its molecular orbital energies (HOMO-LUMO gap), electron density distribution, electrostatic potential maps, and reactivity indices (such as hardness, softness, and electrophilicity) have not been reported. While studies on similar molecules, for instance, derivatives of 2-phenyl-1H-benzo[d]imidazole, have utilized these methods to explore their electronic properties in the context of designing enzyme inhibitors, such specific analyses for this compound are absent. nih.govnih.gov

Conformational Energy Landscapes

There is no available research detailing the conformational energy landscapes of this compound. Such studies would typically involve systematic scans of rotatable bonds, particularly the bond connecting the fluorophenyl ring to the imidazole ring, to identify low-energy conformers and the transition states between them. This information is crucial for understanding the molecule's flexibility and its potential binding modes to biological targets. However, no potential energy surface maps or detailed dihedral angle analyses for this specific compound have been published.

De Novo Drug Design Approaches Based on the Scaffold of this compound

The 1-phenyl-1H-imidazol-2-amine scaffold is a recognized structure in medicinal chemistry. However, specific de novo drug design studies that explicitly use the this compound scaffold as a starting point for the computational design of new therapeutic agents are not documented in the scientific literature. Research in this area often focuses on broader classes of imidazole-containing compounds or different isomers. For example, the 2-phenyl-1H-benzo[d]imidazole scaffold has been a template for designing 17β-HSD10 inhibitors for Alzheimer's disease and α-glucosidase inhibitors. nih.govnih.gov Similarly, tri-aryl imidazole derivatives have been computationally designed as carbonic anhydrase inhibitors. nih.gov These examples highlight the methodologies that could be applied, but the specific application to the this compound scaffold has not been reported.

Future Directions and Research Gaps

Potential Applications of 1-(3-Fluorophenyl)-1H-imidazol-2-amine in Biological Research

The structural framework of this compound serves as a strong foundation for hypothesizing its potential biological activities. The imidazole (B134444) ring is an electron-rich heterocycle capable of engaging in various interactions with biological targets like enzymes and receptors. nih.gov Based on the activities of structurally related compounds, several promising areas for biological investigation can be identified.

Oncology: Numerous imidazole derivatives have been investigated for their anticancer properties. nih.gov They can act as antiproliferative, antiangiogenic, or resistance reversal agents. nih.gov For instance, derivatives such as 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one have demonstrated cytotoxicity against breast cancer, prostate carcinoma, and glioblastoma cell lines. nih.gov This suggests that this compound could be a valuable scaffold for developing new anticancer agents.

Neuropharmacology: Phenyl-imidazole structures are known to interact with receptors in the central nervous system. Notably, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators of the GABA-A receptor, a key target for treating anxiety, insomnia, and seizure disorders. nih.govacs.org The presence of the fluorophenyl group in these compounds was crucial for enhancing metabolic stability without compromising receptor affinity. nih.govacs.org This precedent indicates that this compound could be explored for its potential modulatory effects on neurotransmitter receptors.

Infectious Diseases: The imidazole core is a feature of many compounds with antimicrobial and antiparasitic activities. sapub.org The exploration of this compound and its derivatives could lead to the discovery of novel agents against bacterial, fungal, or parasitic infections.

The following table summarizes the potential research applications for this compound based on evidence from related molecular structures.

Potential Application AreaRationale and Supporting Evidence from Related CompoundsReference Index
Anticancer Agent Imidazole scaffolds are prevalent in oncology research; fluorophenyl-imidazole derivatives show cytotoxicity against various cancer cell lines. nih.gov
Neuropharmacology 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles act as positive allosteric modulators of GABA-A receptors, suggesting potential CNS activity. nih.govacs.org
Antimicrobial Agent Imidazole-containing compounds have a history of use and investigation as antimicrobial, antiviral, and anti-inflammatory agents. sapub.org
Chemical Probe The core structure can be used to design probes for studying the function and activity of specific enzymes and receptors in biological systems. nih.gov

Unexplored Synthetic Routes and Derivatives of this compound

The development of efficient and versatile synthetic methodologies is crucial for exploring the full potential of this compound. While numerous methods exist for constructing the imidazole ring, specific routes tailored to this compound remain largely unexplored. mdpi.commdpi.com Future research could focus on optimizing existing protocols or developing novel pathways. For example, methods involving the denitrogenative transformation of 5-amino-1,2,3-triazoles or the condensation of diamines with aldehydes represent viable strategies for synthesizing substituted imidazoles. mdpi.commdpi.commdpi.com

Furthermore, the synthesis of a library of derivatives based on the this compound scaffold is a critical next step for establishing structure-activity relationships (SAR). Modifications could be systematically introduced at several positions to modulate the compound's properties.

Derivatization of the 2-Amine Group: The primary amine provides a convenient handle for chemical modification. Acylation could produce a series of amides, while alkylation could yield secondary and tertiary amines. These changes would alter the compound's hydrogen bonding capacity, basicity, and lipophilicity.

Substitution on the Imidazole Ring: The C4 and C5 positions of the imidazole ring are potential sites for introducing substituents. Adding small alkyl or halogen groups could fine-tune the electronic properties and steric profile of the molecule, potentially enhancing target binding.

Modification of the Phenyl Ring: While the 3-fluoro substituent is a key feature, the synthesis of analogs with alternative substitution patterns (e.g., di- or tri-substituted phenyl rings) could provide valuable SAR data.

The table below outlines potential derivatives and the scientific rationale for their synthesis.

Proposed Derivative ClassSite of ModificationRationale for Synthesis
N-Acyl Derivatives 2-Amine GroupTo explore the impact of amide functionalities on biological activity and to modulate solubility and cell permeability.
N-Alkyl Derivatives 2-Amine GroupTo investigate the role of basicity and steric bulk at the 2-position on receptor or enzyme interactions.
C4/C5-Substituted Imidazoles Imidazole RingTo probe the steric and electronic requirements of the binding pocket and potentially improve binding affinity and selectivity.
Polysubstituted Phenyl Analogs Phenyl RingTo systematically evaluate the influence of substituent patterns on metabolic stability and target engagement, building on the known benefits of fluorination. nih.govacs.org

Integration of this compound Research into Broader Scientific Contexts

The study of this compound and its derivatives extends beyond the identification of a single bioactive molecule. This research can be integrated into several broader scientific disciplines, contributing valuable knowledge and tools.

Medicinal Chemistry and Drug Discovery: As a novel scaffold, this compound can serve as a starting point for lead optimization campaigns. The imidazole core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Systematic investigation of its derivatives will generate crucial SAR data, guiding the rational design of more potent and selective therapeutic agents. scispace.com

Chemical Biology: Derivatives of this compound can be developed into chemical probes to investigate complex biological processes. By attaching fluorescent tags or reactive groups, these molecules can be used to visualize, isolate, and identify novel protein targets, thereby elucidating their function in health and disease.

Synthetic Organic Chemistry: The pursuit of efficient and scalable syntheses for this compound and its analogs can drive innovation in synthetic methodology. Developing novel, metal-free, or environmentally benign reactions for constructing substituted imidazole rings is an area of active research. mdpi.commdpi.com

Pharmacology: Detailed pharmacological profiling of active derivatives will contribute to a deeper understanding of the mechanisms of action for this class of compounds. This includes identifying specific molecular targets, characterizing downstream signaling pathways, and establishing their therapeutic potential in relevant disease models. scispace.com

Q & A

Q. What synthetic methodologies are suitable for preparing 1-(3-Fluorophenyl)-1H-imidazol-2-amine?

The compound can be synthesized via cyclocondensation reactions. For example, structurally related imidazole derivatives are synthesized by reacting fluorophenyl-substituted diketones with primary amines in refluxing ethanol . Optimization of reaction time and temperature (monitored via TLC) is critical. Post-synthesis, crystallization in ethanol or methanol often yields pure crystals for structural analysis. Alternative routes may involve Suzuki-Miyaura coupling for aryl substitution or microwave-assisted synthesis to reduce reaction times .

Q. How can the structure of this compound be confirmed experimentally?

A combination of spectroscopic and analytical techniques is essential:

  • NMR : 1^1H and 13^{13}C NMR (e.g., in DMSO-d6d_6) identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and amine protons (δ ~4.7 ppm, broad singlet) .
  • HRMS : Exact mass analysis confirms the molecular ion (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, particularly the imidazole ring planarity and fluorine substitution effects .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Solubility varies with solvent polarity. Polar aprotic solvents (DMSO, DMF) enhance solubility, while aqueous solubility is limited. Stability studies (HPLC monitoring) should assess degradation under UV light, pH extremes, and oxidative conditions. For example, related imidazole derivatives show stability in dark, neutral conditions but degrade in acidic media .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the electronic properties of the imidazole core?

The electron-withdrawing fluorine atom induces resonance and inductive effects, altering the imidazole ring's electron density. Computational studies (DFT) reveal reduced HOMO-LUMO gaps compared to non-fluorinated analogs, potentially enhancing reactivity in catalytic or biological systems . Experimentally, 19^{19}F NMR can quantify electronic effects via chemical shift anisotropy .

Q. What strategies are effective for analyzing environmental sorption behavior of fluorinated imidazoles?

Batch equilibration techniques with soil matrices (Freundlich isotherm modeling) quantify sorption coefficients (KfK_f). For instance, imidacloprid metabolites (structurally analogous) exhibit KfK_f values of 2–5 L/kg in loamy soils, influenced by organic carbon content and pH . Desorption hysteresis (<20% recovery in sandy soils) suggests strong soil-binding, necessitating mobility studies via column leaching experiments .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of imidazol-2-amine derivatives?

X-ray diffraction (SHELX refinement ) unambiguously assigns tautomeric states. For example, hydrogen bonding between N–H and adjacent nitrogen atoms stabilizes the amine form over the imine tautomer. Discrepancies in NMR data (e.g., variable amine proton shifts) may arise from dynamic equilibria in solution, resolved via low-temperature NMR or solid-state analysis .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme inhibition : Fluorescence-based assays (e.g., 15-lipoxygenase inhibition ) with IC50_{50} determination.
  • Cellular uptake : LC-MS/MS quantifies intracellular concentrations in cell lines (e.g., HEK-293).
  • Cytotoxicity : MTT assays assess viability, with EC50_{50} values compared to structurally related antifungals .

Methodological Considerations

Q. How to address low yields in the synthesis of fluorophenyl-imidazole derivatives?

  • Catalytic optimization : Use Pd(OAc)2_2/XPhos for Suzuki couplings to enhance aryl coupling efficiency .
  • Microwave irradiation : Reduces reaction times from 24h to 1–2h, minimizing side-product formation .
  • Purification : Gradient flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, 0.1% TFA modifier) improves purity .

Q. What computational tools predict the environmental impact of fluorinated imidazoles?

  • QSPR models : Correlate logPP (1.5–2.5 for similar compounds ) with bioaccumulation potential.
  • Molecular docking : Predict binding affinity to soil organic matter or microbial enzymes (e.g., laccases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.